molecular formula C16H22O2 B14614377 5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one CAS No. 60741-76-6

5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one

Cat. No.: B14614377
CAS No.: 60741-76-6
M. Wt: 246.34 g/mol
InChI Key: CEXZFUZASLNUOW-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with a methoxyphenylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-methoxybenzyl chloride with 3,3-dimethylcyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Similar structure but lacks the cyclohexanone ring.

    3,3-Dimethylcyclohexanone: Similar structure but lacks the methoxyphenylmethyl group.

    4-Methoxyacetophenone: Similar aromatic substitution but different core structure.

Uniqueness

5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

60741-76-6

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one

InChI

InChI=1S/C16H22O2/c1-16(2)10-13(9-14(17)11-16)8-12-4-6-15(18-3)7-5-12/h4-7,13H,8-11H2,1-3H3

InChI Key

CEXZFUZASLNUOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(=O)C1)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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